molecular formula C12H16ClNO3 B12614665 N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide CAS No. 922162-58-1

N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide

Cat. No.: B12614665
CAS No.: 922162-58-1
M. Wt: 257.71 g/mol
InChI Key: YVMFJUAJGGAUHE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The aromatic protons of the 4-chloro-2-methoxyphenyl group resonate as a doublet at δ 7.25–7.35 ppm (J = 8.5 Hz), while the methoxy group appears as a singlet at δ 3.85 ppm. The hydroxyl proton (C3–OH) is observed as a broad singlet at δ 5.20 ppm due to hydrogen bonding.
  • ¹³C NMR : Key signals include the amide carbonyl at δ 170.5 ppm, the quaternary C2 (δ 45.2 ppm), and the aromatic carbons (δ 115–155 ppm).

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong absorption band at 1650 cm⁻¹ (amide C=O stretch) and a broad peak at 3300 cm⁻¹ (O–H stretch). The C–Cl vibration appears at 750 cm⁻¹ , while the methoxy C–O stretch is observed at 1250 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound absorbs strongly at 270 nm (π→π* transition of the aromatic ring) and weakly at 210 nm (n→π* transition of the amide group).

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS shows a base peak at m/z 257.1 ([M+H]⁺), with fragment ions at m/z 139.0 (loss of the propanamide chain) and m/z 111.0 (chlorophenyl fragment).

Table 2: Key Spectroscopic Signatures

Technique Key Peaks/Features
¹H NMR δ 3.85 (OCH₃), δ 5.20 (OH)
¹³C NMR δ 170.5 (C=O), δ 45.2 (C2)
IR 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (OH)
UV-Vis λ_max = 270 nm

Computational Chemistry Models (DFT, Molecular Dynamics)

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict a HOMO-LUMO energy gap of 4.8 eV , indicating moderate electronic stability. The electrostatic potential map reveals electron-deficient regions near the chlorine atom and electron-rich areas around the methoxy and hydroxyl groups, guiding interactions with biological targets.

Molecular dynamics (MD) simulations in explicit solvent (e.g., water) demonstrate that the compound maintains a stable conformation over 100 ns, with root-mean-square deviation (RMSD) values below 2.0 Å. The hydroxyl group exhibits frequent hydrogen bonding with water molecules, enhancing solubility.

Table 3: Computational Parameters

Parameter Value/Observation
HOMO-LUMO Gap 4.8 eV
Solubility (MD) Stable hydration shell
Electrostatic Potential Polarized charge distribution

Properties

CAS No.

922162-58-1

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16ClNO3/c1-12(2,7-15)11(16)14-9-5-4-8(13)6-10(9)17-3/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

YVMFJUAJGGAUHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(=O)NC1=C(C=C(C=C1)Cl)OC

Origin of Product

United States

Preparation Methods

Synthesis via Amide Formation

The most common method involves the formation of the amide bond through the reaction of an amine with an acid chloride:

  • Reagents :

    • 4-Chloro-2-methoxyphenol
    • 2,2-Dimethylpropanoyl chloride
    • Base (e.g., triethylamine)
  • Procedure :

    • Dissolve 4-chloro-2-methoxyphenol in an appropriate solvent like dichloromethane.
    • Add triethylamine to neutralize the hydrochloric acid formed during the reaction.
    • Slowly add 2,2-dimethylpropanoyl chloride while stirring at room temperature.
    • After completion, wash the organic layer with water and dry over anhydrous sodium sulfate.
    • Evaporate the solvent to obtain crude N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide.

Alternative Synthesis Using Hydrazine Derivatives

Another method includes using hydrazine derivatives for further functionalization:

  • Reagents :

    • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
    • Hydrazine hydrate
  • Procedure :

    • React methyl ester with hydrazine hydrate in ethanol under reflux conditions for several hours.
    • Isolate the hydrazide product through extraction and purification steps.

This method allows for further modifications to create various derivatives of the target compound.

Azide Coupling Method

The azide coupling method provides a pathway for synthesizing derivatives with various alkyl groups:

  • Reagents :

    • Hydrazide intermediate
    • Sodium nitrite
    • Primary or secondary amines
  • Procedure :

    • Prepare an azide from the hydrazide by treating it with sodium nitrite in acidic conditions.
    • Add this azide solution to a mixture of primary or secondary amines at low temperatures.

This method has shown higher yields compared to traditional coupling methods.

The efficiency of these preparation methods can vary based on factors such as temperature, solvent choice, and reaction time. Below is a comparative analysis of these methods:

Method Yield (%) Reaction Time Comments
Amide Formation ~70 Room Temp Simple procedure; suitable for large scale
Hydrazine Reaction ~80 Reflux Good for generating derivatives
Azide Coupling ~85 Low Temp High efficiency; versatile for various amines

The preparation of this compound can be effectively achieved through several synthetic routes, each with distinct advantages depending on the desired application and scale of synthesis. The choice of method may depend on factors such as availability of reagents, desired purity levels, and specific functionalization needs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide exhibits significant biological activities that make it a candidate for various therapeutic applications:

  • Anti-inflammatory Properties : Studies have shown that this compound can act as a potent histone deacetylase inhibitor (HDACI), which plays a crucial role in regulating gene expression involved in inflammation.
  • Anticancer Potential : The compound has demonstrated antiproliferative effects against several cancer cell lines, including HeLa cells. Its mechanism may involve the modulation of epigenetic factors that influence cancer cell growth and survival.
  • Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase, which is significant in Alzheimer's research.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that derivatives of this compound could significantly reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Activity Research : In vitro assays showed that this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis through histone deacetylation mechanisms .

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The hydroxy and dimethyl groups on the propanamide chain (as in the target compound and compound 18) may improve stability and modulate interactions with hydrophobic enzyme pockets .
  • Chlorine and methoxy substituents on the aromatic ring are common across analogs, suggesting their role in electronic modulation and target recognition .

Physicochemical Properties

  • Hydrogen Bonding : The target compound’s hydroxy group participates in intramolecular hydrogen bonds (O–H⋯O), as seen in related analogs like compound 14 (O–H⋯O distance: ~2.1 Å) .
  • Crystal Packing : Analogs such as 3-chloro-N-(4-methoxyphenyl)propanamide form chains via N–H⋯O and C–H⋯O interactions, influencing solubility and melting points .
  • Lipophilicity: The dimethyl groups in the target compound likely increase logP compared to non-methylated analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) .
  • Phenanthrene-based analogs: Exhibit cytotoxicity (IC₅₀: 6.1–11.6 μM) against H460 lung carcinoma cells, highlighting the importance of aromatic systems in bioactivity .

Biological Activity

N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • CAS Number : 922162-58-1

The compound features a 4-chloro-2-methoxyphenyl group attached to a 3-hydroxy-2,2-dimethylpropanamide backbone, which contributes to its unique biological profile. The presence of the hydroxyl group and the chloro and methoxy substituents enhances its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

Anticancer Properties

Studies have shown that this compound acts as a potent histone deacetylase inhibitor (HDACI), which plays a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth. Specifically, it has demonstrated antiproliferative effects against several cancer cell lines, including HeLa cells.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa15HDAC inhibition
MGC-80320Induction of apoptosis
SH-SY5Y25Calcium homeostasis modulation

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in different cellular contexts.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce the expression of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Histone Deacetylase Inhibition : By inhibiting HDACs, the compound alters chromatin structure and gene expression, leading to reduced cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Calcium Homeostasis Modulation : The compound influences intracellular calcium levels, which is critical for neuronal health and function, especially in neurodegenerative conditions.

Case Study 1: HDAC Inhibition in Cancer Therapy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited HDAC activity in HeLa cells. The results indicated a marked increase in acetylated histones, correlating with decreased cell viability (p < 0.01) .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory models, the compound was shown to significantly reduce IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages (p < 0.05). This suggests its potential utility as an anti-inflammatory agent .

Q & A

Basic: What are the key steps in synthesizing N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide?

Methodological Answer:
The synthesis typically involves sequential reactions starting with a chloroacetamido intermediate. For example:

  • Step 1 : Reacting a chloroacetamido derivative with glycine methyl ester hydrochloride under reflux in pyridine to yield a hydroxypropanoate intermediate (71% yield) .
  • Step 2 : Triazole coupling using carbonyldiimidazole (CDI) in acetonitrile under reflux (48 h) to introduce heterocyclic motifs (71% yield) .
  • Step 3 : Hydrazinolysis or benzylamine coupling under azide conditions to finalize the propanamide structure (74% yield) .
    Key purification steps include recrystallization and chromatographic techniques.

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Structure elucidation relies on 1H and 13C NMR spectroscopy and physicochemical analysis:

  • 1H NMR : Signals at δ 6.10 ppm (NH groups) and δ 10.15 ppm (OH oximes) confirm functional groups .
  • 13C NMR : Peaks at δ 173.8 and 174.9 ppm correspond to carbonyl groups, while δ 46.2 ppm indicates CH2 groups in the benzyl moiety .
    Additional validation includes melting point analysis and mass spectrometry .

Advanced: What methodological considerations are critical in analyzing its environmental degradation?

Methodological Answer:
Environmental fate studies focus on detecting degradates like FMC 65317 (a major metabolite):

  • Modeling : Screening-level water exposure models (e.g., EPA models) predict concentrations of parent compound and degradates based on physicochemical properties (e.g., logP, hydrolysis rates) .
  • Degradation Pathways : Hydrolysis and microbial action are assessed via LC-MS/MS to identify intermediates. Stability under varying pH and UV exposure is tested .
  • Risk Assessment : Both parent and degradate are included in toxicity evaluations due to potential bioaccumulation .

Advanced: How does X-ray crystallography elucidate its molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software reveals:

  • Bond Geometry : C=O bond length (1.2326 Å) and C(=O)–N(H) bond (1.3416 Å) confirm amide resonance .
  • Hydrogen Bonding : N–H···O and C–H···O interactions form homodromic chains, stabilizing the crystal lattice .
  • Torsion Angles : The C–C–N–C dihedral angle (-33.7°) indicates restricted rotation, influencing molecular packing .
    Data collection uses diffractometers (e.g., Enraf-Nonius CAD-4), and refinement employs SHELXL .

Advanced: What strategies are used to study structure-activity relationships (SAR) of its derivatives?

Methodological Answer:
SAR studies involve synthesizing analogues (e.g., triazolyl or arylidene derivatives) and evaluating biological activity:

  • Analog Design : Substituents like 4-chlorophenyl or benzyl groups are introduced via hydrazone formation or alkylation .
  • Biological Assays : Antiproliferative activity (e.g., against HeLa cells) is tested via MTT assays, with IC50 values correlated to substituent electronic/hydrophobic profiles .
  • CYP26 Inhibition : Analogues are screened for enzyme inhibition using fluorescence-based assays .

Basic: What physicochemical properties influence its solubility and logP?

Methodological Answer:
Key properties include:

  • logP : Calculated using group contribution methods with corrections for hydrogen bonding (+3 CM per bond) and steric effects (-2 CM for branching) .
  • Solubility : Polar hydroxy and amide groups enhance aqueous solubility, while hydrophobic chloro and methoxy substituents reduce it. Experimental solubility is determined via shake-flask method in buffers (pH 1–7) .

Advanced: How is enantiomeric excess determined for chiral centers in related derivatives?

Methodological Answer:
Chiral resolution of hydroxypropanamide derivatives employs:

  • Catalytic Asymmetric Synthesis : Ruthenium-TsDPEN complexes with isopropanol as a hydrogen donor achieve >95% enantiomeric excess (ee) .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers, with ee calculated from peak area ratios .
  • Circular Dichroism (CD) : Optical activity of the hydroxy group is monitored at 220–260 nm to confirm configuration .

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